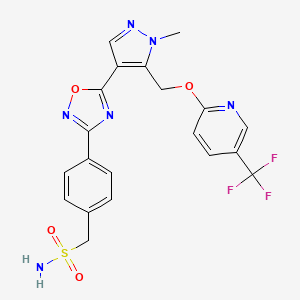
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methoxyphenyl group at the 5th position of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylacetonitrile with bromine in the presence of a base to form the corresponding bromo intermediate. This intermediate is then subjected to cyclization using a suitable reagent such as hydroxylamine to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds. Substitution reactions can result in a variety of functionalized oxazole derivatives.
科学研究应用
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
(5R)-3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole: Similar structure but lacks the methoxy group.
(5R)-3-chloro-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Similar structure but with a chlorine atom instead of bromine.
(5R)-3-bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
The uniqueness of (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom and the methoxy group at specific positions can enhance its chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI 键 |
IWLKUWXPADWQAT-SECBINFHSA-N |
手性 SMILES |
COC1=CC=CC(=C1)[C@H]2CC(=NO2)Br |
规范 SMILES |
COC1=CC=CC(=C1)C2CC(=NO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)
![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)



![3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)
![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)






